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Compound of Interest

Compound Name: Detajmium

Cat. No.: B607071

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the
pharmacological profile of Detajmium. Significant gaps in the data exist, particularly
concerning comprehensive pharmacokinetics, receptor binding affinity, and detailed preclinical
and clinical studies. The information provided herein is intended for research and informational
purposes only and does not constitute medical advice.

Introduction

Detajmium, also known by its synonym Tachmalcor, is classified as a Class I/C antiarrhythmic
agent according to the Vaughan Williams classification.[1] Its primary mechanism of action is
the blockade of cardiac sodium channels. This technical guide provides a comprehensive
overview of the known pharmacological properties of Detajmium, including its mechanism of
action, pharmacodynamics, and available pharmacokinetic data.

Mechanism of Action: Sodium Channel Blockade

Detajmium exerts its antiarrhythmic effect by blocking the fast sodium channels (NaVv1.5) in
cardiomyocytes. This blockade is state-dependent, meaning the drug has a higher affinity for
the open and inactivated states of the sodium channel than for the resting state. By binding to
these channels, Detajmium reduces the influx of sodium ions during phase 0 of the cardiac
action potential. This leads to a decrease in the maximum rate of depolarization (Vmax) and a
slowing of conduction velocity in non-nodal cardiac tissues, which is a hallmark of Class |
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antiarrhythmic drugs. The slow recovery kinetics from this block contribute to its classification
as a Class I/C agent.
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Figure 1: Proposed Mechanism of Action of Detajmium.

Pharmacodynamics: Electrophysiological Effects

The primary pharmacodynamic effects of Detajmium have been characterized through in vitro
electrophysiological studies on isolated cardiac preparations.
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Electrophysiological Parameters

The following table summarizes the quantitative effects of Detajmium on key

electrophysiological parameters in isolated dog cardiac tissues.

. Concentrati Magnitude
Parameter Tissue Type Effect Reference
on (UM) of Change
Maximum Reduced
Ventricular
Rate of from 236.7 +
o Muscle 1 ! [1]
Depolarizatio ] 28.9t0 177.3
Fibers
n (Vmax) +225Vis
Reduced
Purkinje from 687.5 +
. 1 ! [1]
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+58.2 V/s
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Potential Purkinje 1 from 111.1 £ ]
!
Amplitude Fibers 12.3t0 100.0
(APA) +25mV
Action
Potential Shortened
Duration at Purkinje 1 from 359.0 + o
!
90% Fibers 17.5t0 262.1
Repolarizatio +12.3ms
n (APD90)
Resting Ventricular o
) No significant
Potential Muscle 1 - [1]
] change
(RP) Fibers
Effective Ventricular o
No significant
Refractory Muscle 1 - [1]
) ] change
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Note: Data presented as mean + SEM.
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Experimental Protocol: In Vitro Electrophysiology

A detailed experimental protocol for the key electrophysiological studies cited is not fully
available in the public domain. However, the methodology is described as utilizing conventional
intracellular microelectrode techniques on isolated cardiac preparations.
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Figure 2: General Experimental Workflow for In Vitro Electrophysiology.

Pharmacokinetics

Comprehensive pharmacokinetic data for Detajmium, including absorption, distribution, protein
binding, and elimination parameters from formal preclinical or clinical studies, are not readily
available in the public literature. The existing information is primarily derived from a case report

of fatal poisoning.

Metabolism

The main metabolic pathways of Detajmium have been identified as:
e Hydroxylation and subsequent O-methylation of the indole ring.
» Oxidation and reduction of the C-21 hydroxyl function.

o Cleavage of the N-alkyl side-chain, which may be a non-enzymatic degradation pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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